molecular formula C16H11ClN2O2S B13949564 4(1H)-Quinazolinone, 2,3-dihydro-3-(4-acetylphenyl)-6-chloro-2-thioxo- CAS No. 64046-69-1

4(1H)-Quinazolinone, 2,3-dihydro-3-(4-acetylphenyl)-6-chloro-2-thioxo-

Cat. No.: B13949564
CAS No.: 64046-69-1
M. Wt: 330.8 g/mol
InChI Key: JBIWDJKXOKDMJR-UHFFFAOYSA-N
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Description

4(1H)-Quinazolinone, 2,3-dihydro-3-(4-acetylphenyl)-6-chloro-2-thioxo- is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core with various substituents, such as a 4-acetylphenyl group, a chlorine atom at the 6th position, and a thioxo group at the 2nd position. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(1H)-Quinazolinone, 2,3-dihydro-3-(4-acetylphenyl)-6-chloro-2-thioxo- typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones, followed by cyclization and chlorination reactions. One common method involves the reaction of 6-chloroanthranilic acid with 4-acetylbenzaldehyde in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The resulting intermediate is then treated with a thionating agent, such as phosphorus pentasulfide (P2S5), to introduce the thioxo group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4(1H)-Quinazolinone, 2,3-dihydro-3-(4-acetylphenyl)-6-chloro-2-thioxo- undergoes various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The carbonyl group in the 4-acetylphenyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom at the 6th position can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: NaBH4, LiAlH4

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Amino or thio derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of novel materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 4(1H)-Quinazolinone, 2,3-dihydro-3-(4-acetylphenyl)-6-chloro-2-thioxo- involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit key enzymes involved in cell proliferation and survival, such as topoisomerases or kinases. The compound may also induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins.

Comparison with Similar Compounds

Similar Compounds

  • 4(1H)-Quinazolinone, 2,3-dihydro-3-(4-methylphenyl)-6-chloro-2-thioxo-
  • 4(1H)-Quinazolinone, 2,3-dihydro-3-(4-ethylphenyl)-6-chloro-2-thioxo-
  • 4(1H)-Quinazolinone, 2,3-dihydro-3-(4-propionylphenyl)-6-chloro-2-thioxo-

Uniqueness

The uniqueness of 4(1H)-Quinazolinone, 2,3-dihydro-3-(4-acetylphenyl)-6-chloro-2-thioxo- lies in its specific substituents, which confer distinct chemical and biological properties. The presence of the 4-acetylphenyl group enhances its potential as an anticancer agent, while the thioxo group contributes to its antimicrobial activity. The chlorine atom at the 6th position further modulates its reactivity and interaction with molecular targets.

Properties

CAS No.

64046-69-1

Molecular Formula

C16H11ClN2O2S

Molecular Weight

330.8 g/mol

IUPAC Name

3-(4-acetylphenyl)-6-chloro-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C16H11ClN2O2S/c1-9(20)10-2-5-12(6-3-10)19-15(21)13-8-11(17)4-7-14(13)18-16(19)22/h2-8H,1H3,(H,18,22)

InChI Key

JBIWDJKXOKDMJR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2C(=O)C3=C(C=CC(=C3)Cl)NC2=S

Origin of Product

United States

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